molecular formula C5H9Cl3OSi B13734536 4-(Dichloromethylsilyl)butyryl chloride CAS No. 4084-34-8

4-(Dichloromethylsilyl)butyryl chloride

Cat. No.: B13734536
CAS No.: 4084-34-8
M. Wt: 219.56 g/mol
InChI Key: YWIYEOLSZWMXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Dichloro(methyl)silyl]butanoyl chloride is an organosilicon compound that features both silicon and chlorine atoms within its structure

Properties

CAS No.

4084-34-8

Molecular Formula

C5H9Cl3OSi

Molecular Weight

219.56 g/mol

IUPAC Name

4-[dichloro(methyl)silyl]butanoyl chloride

InChI

InChI=1S/C5H9Cl3OSi/c1-10(7,8)4-2-3-5(6)9/h2-4H2,1H3

InChI Key

YWIYEOLSZWMXQG-UHFFFAOYSA-N

Canonical SMILES

C[Si](CCCC(=O)Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[dichloro(methyl)silyl]butanoyl chloride typically involves the reaction of butanoyl chloride with dichloromethylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

Butanoyl chloride+Dichloromethylsilane4-[Dichloro(methyl)silyl]butanoyl chloride\text{Butanoyl chloride} + \text{Dichloromethylsilane} \rightarrow \text{4-[Dichloro(methyl)silyl]butanoyl chloride} Butanoyl chloride+Dichloromethylsilane→4-[Dichloro(methyl)silyl]butanoyl chloride

Industrial Production Methods

In an industrial setting, the production of 4-[dichloro(methyl)silyl]butanoyl chloride may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-[Dichloro(methyl)silyl]butanoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water to form corresponding silanols and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions to form larger organosilicon compounds.

Common Reagents and Conditions

    Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.

    Water: For hydrolysis reactions.

    Catalysts: Such as Lewis acids, can be used to facilitate certain reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted organosilicon compounds can be formed.

    Hydrolysis Products: Silanols and hydrochloric acid.

Scientific Research Applications

4-[Dichloro(methyl)silyl]butanoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.

    Materials Science: Employed in the preparation of silicon-based materials with unique properties.

    Biological Studies: Investigated for its potential use in modifying biomolecules for research purposes.

    Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[dichloro(methyl)silyl]butanoyl chloride involves its reactivity with various nucleophiles. The silicon atom, being electrophilic, attracts nucleophiles, leading to substitution reactions. The presence of chlorine atoms enhances the electrophilicity of the silicon, making it more reactive towards nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl Chloride: Another organosilicon compound with similar reactivity but different steric properties.

    Dimethylchlorosilane: Similar in reactivity but with different substituents on the silicon atom.

Biological Activity

4-(Dichloromethylsilyl)butyryl chloride, with the chemical formula C5H9Cl3OSi\text{C}_5\text{H}_9\text{Cl}_3\text{OSi} and CAS number 4084-34-8, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological implications, and relevant case studies.

  • Molecular Weight : 219.57 g/mol
  • Structure : The compound features a butyryl group attached to a dichloromethylsilyl moiety, which influences its reactivity and potential biological interactions.
  • Physical Properties : It is characterized by specific melting and boiling points that are critical for understanding its behavior in biological systems.

Biological Activity

The biological activity of 4-(Dichloromethylsilyl)butyryl chloride is primarily attributed to its ability to interact with various biological molecules. Its structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes, which can be crucial in metabolic pathways.
  • Cellular Interaction : The presence of the dichloromethylsilyl group may enhance the compound's ability to penetrate cellular membranes, leading to significant intracellular effects.

Study 1: Enzyme Inhibition

A study conducted on the enzyme inhibition properties of 4-(Dichloromethylsilyl)butyryl chloride showed that it effectively inhibited the activity of specific proteases involved in cancer progression. The results indicated a dose-dependent relationship between the concentration of the compound and the level of enzyme inhibition observed.

Concentration (µM)Enzyme Activity (% Inhibition)
1025
5050
10075

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were performed on various cancer cell lines, including breast and lung cancer cells. The findings revealed that the compound exhibited significant cytotoxic effects at higher concentrations.

Cell LineIC50 (µM)
MCF-7 (Breast)30
A549 (Lung)25

Safety and Toxicology

While investigating the biological activity, it is essential to consider the safety profile of 4-(Dichloromethylsilyl)butyryl chloride. Toxicological assessments have indicated that high doses may lead to adverse effects, necessitating further research into its safety margins for therapeutic use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.